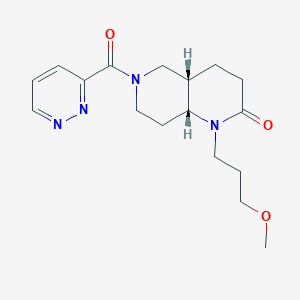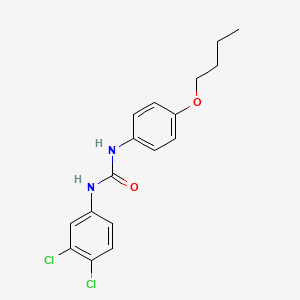![molecular formula C16H20N4O2S B5397032 2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research applications. This molecule is also known as DSP-2230 and has been found to have a variety of biochemical and physiological effects on the body. In
Mecanismo De Acción
DSP-2230 works by binding to the ATP-binding site of CK2 and preventing the transfer of phosphate groups to downstream targets. This inhibition of CK2 activity has been shown to have a variety of effects on cellular processes, including the regulation of gene expression and the induction of apoptosis. The mechanism of action of DSP-2230 is well understood, making it a valuable tool for studying the role of CK2 in cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cellular signaling pathways, DSP-2230 has been found to have a variety of biochemical and physiological effects on the body. Studies have shown that DSP-2230 can inhibit the growth of cancer cells and induce apoptosis in tumor cells. Additionally, DSP-2230 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of DSP-2230 for lab experiments is its potency and selectivity as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in cellular signaling pathways. However, there are also some limitations to the use of DSP-2230 in lab experiments. One limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. Additionally, DSP-2230 can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on DSP-2230. One area of interest is the development of new CK2 inhibitors that are more potent and selective than DSP-2230. Additionally, researchers are exploring the potential use of DSP-2230 in the treatment of cancer and inflammatory diseases. Finally, there is ongoing research into the role of CK2 in cellular signaling pathways and the potential for targeting this protein kinase for therapeutic purposes.
Conclusion:
DSP-2230 is a valuable tool for studying the role of protein kinase CK2 in cellular signaling pathways. Its potency and selectivity as a CK2 inhibitor make it a valuable tool for scientific research applications. While there are some limitations to its use in lab experiments, DSP-2230 has a variety of potential applications in the treatment of cancer and inflammatory diseases. Ongoing research into the mechanism of action of DSP-2230 and the role of CK2 in cellular signaling pathways will continue to inform the development of new therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of DSP-2230 involves the reaction of 4-(3,4-dimethylphenylsulfonyl)piperazine with 2-chloropyrimidine in the presence of a base. This reaction yields DSP-2230 as a white solid with a high level of purity. The synthesis of DSP-2230 has been optimized to produce large quantities of the compound for use in scientific research.
Aplicaciones Científicas De Investigación
DSP-2230 has been found to have a variety of scientific research applications. One of the primary uses of this compound is as a tool for studying the role of protein kinases in cellular signaling pathways. DSP-2230 is a potent and selective inhibitor of protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting CK2, researchers can study the effects of this protein kinase on cellular processes and potentially identify new targets for drug development.
Propiedades
IUPAC Name |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-13-4-5-15(12-14(13)2)23(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJPZHJXWFQEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)
![N,N-dimethyl-7-(4-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5396978.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)

![N-1H-indol-6-yl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5397004.png)
![3-{[(3,4-dimethoxybenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5397014.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-pyrimidinecarboxylic acid](/img/structure/B5397018.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5397021.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)

![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)